molecular formula C8H22INSi2 B14543732 N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 61883-47-4

N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B14543732
CAS No.: 61883-47-4
M. Wt: 315.34 g/mol
InChI Key: YPEWAHBJIUEBHD-UHFFFAOYSA-N
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Description

N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a specialized organosilicon compound It is characterized by the presence of both iodine and trimethylsilyl groups attached to a silanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of vinylsilane with hydroiodic acid (HI). This process results in the formation of the desired iodoethyl derivative . The reaction conditions often require careful control of temperature and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form simpler silane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of silanol or other oxidized products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents such as hydrogen peroxide (H2O2) for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while reduction and oxidation reactions produce corresponding reduced or oxidized silane derivatives.

Scientific Research Applications

N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Iodoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both iodine and trimethylsilyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and specialized uses in various fields.

Properties

CAS No.

61883-47-4

Molecular Formula

C8H22INSi2

Molecular Weight

315.34 g/mol

IUPAC Name

2-iodo-N,N-bis(trimethylsilyl)ethanamine

InChI

InChI=1S/C8H22INSi2/c1-11(2,3)10(8-7-9)12(4,5)6/h7-8H2,1-6H3

InChI Key

YPEWAHBJIUEBHD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCI)[Si](C)(C)C

Origin of Product

United States

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